molecular formula C7H5Br2F B1338112 3-Bromo-4-fluorobenzyl bromide CAS No. 78239-71-1

3-Bromo-4-fluorobenzyl bromide

Cat. No.: B1338112
CAS No.: 78239-71-1
M. Wt: 267.92 g/mol
InChI Key: ZRWSODQPUJMFRV-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzyl bromide, also known as 2-bromo-4-(bromomethyl)-1-fluorobenzene, is an organic compound with the molecular formula C7H5Br2F. It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine and fluorine atoms. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Biochemical Analysis

Biochemical Properties

3-Bromo-4-fluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes and proteins, often through nucleophilic substitution reactions at the benzylic position. For instance, it can react with nucleophiles such as amines and thiols, forming new carbon-nitrogen or carbon-sulfur bonds. These interactions are crucial in the synthesis of pharmaceuticals and other bioactive molecules .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by modifying proteins and enzymes involved in cell signaling pathways. For example, it may inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism. These modifications can affect various cellular processes, including cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromine atoms in the compound are highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can result in enzyme inhibition or activation, depending on the specific target. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions but can degrade over time, especially in the presence of moisture. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including sustained enzyme inhibition or activation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including tissue damage and organ dysfunction .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic processes can affect the compound’s activity and toxicity, influencing its overall impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and then distributed to various organelles, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can affect the compound’s activity and function, as it interacts with different biomolecules in these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-fluorobenzyl bromide can be synthesized through various methods. One common method involves the bromination of 4-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in a solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluorobenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-fluorobenzyl bromide is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-fluorobenzyl bromide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of complex molecules with specific functional groups and reactivity patterns .

Properties

IUPAC Name

2-bromo-4-(bromomethyl)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWSODQPUJMFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78239-71-1
Record name 3-Bromo-4-fluorobenzyl Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(3-Bromo-4-fluorophenyl)methanol (0.264 g, 1.29 mmol) was dissolved in DCM (3 mL). The solution was cooled to 0 deg, and tribromoborane (1.0 M in DCM, 0.863 ml, 0.863 mmol) was added. The mixture was stirred at 0 deg for 1 h, then rt for 1 h. The reaction was quenched with water, and the mixture was transferred to a separatory funnel with half-saturated NaHCO3 (15 mL), and the aqueous phase was extracted with DCM (3×20 mL). The organics were combined, washed with half-saturated brine (5 mL), dried over sodium sulfate and concentrated. Purification of the residue through silica gel (40 mL) using 5% EtOAc-hexane afforded the title compound.
Quantity
0.264 g
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Reaction Step One
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3 mL
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0.863 mL
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Synthesis routes and methods II

Procedure details

Pyridine (0.7 cm3) and a solution of 3-bromo-4-fluorobenzyl alcohol (5 g) in dry toluene (50 cm3) were added to a stirred solution of phosphorus tribromide (2.64 g) in dry toluene (50 cm3) under an atmosphere of nitrogen, the temperature of the reaction mixture being maintained at -10° C. during the addition. The mixture was allowed to warm to the ambient temperature (ca. 20° C.) and was stirred for one hour. The mixture was poured into ice and the products extracted into diethyl ether. The combined organic extracts were washed with brine and dried over anhydrous magnesium sulphate to give an orange-red oil, shown by thin layer chromatography to contain two components. NMR spectroscopy of the mixture suggested the presence of a phosphite intermediate and the required product. The oil was redissolved in dry toluene (50 cm3) and further phosphorus tribromide (0.2 g) and pyridine (0.7 cm3) added. The mixture was stirred at 50° C. for 4 hours and then stood at the ambient temperature for 17 hours. The mixture was poured into ice and sodium bicarbonate solution added to neutralise the resulting acid mixture. The products were extracted into diethyl ether, and the combined organic extracts washed with brine and dried over anhydrous magnesium sulphate. Evaporation of the solvent gave a white solid which was purified by flash column chromatography on a silica gel support, eluting with petroleum ether containing 5% by volume diethyl ether, to give the title compound (4.6 g) as a colourless crystalline solid.
Quantity
0.7 mL
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reactant
Reaction Step One
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5 g
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reactant
Reaction Step One
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2.64 g
Type
reactant
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50 mL
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solvent
Reaction Step One
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50 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

3-Bromo-4-fluorotoluene (9.36 g; 49.5 mmol) was dissolved in carbon tetrachloride (100 ml), and N-bromosuccinimide (8.82 g; 49.6 mmol) and benzoyl peroxide (200 mg) were added thereto. The mixture was heated under reflux for 1 hour, and then cooled. Insoluble matter was filtered off, followed by washing with carbon tetrachloride. The filtrate was concentrated under reduced pressure, and n-hexane (120 ml) was added thereto. The mixture was left to stand, and insoluble matter was filtered off, followed by washing with n-hexane. The filtrate was evaporated, to thereby yield 13.04 g of a mixture of the target-compound, the starting compound, and the dibromo compound (yield based on the weight of the mixture: 98.2%).
Quantity
9.36 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
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8.82 g
Type
reactant
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Quantity
200 mg
Type
catalyst
Reaction Step Two

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